methyl (2R)-2-bromo-3-fluoropropanoate
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Overview
Description
Methyl (2R)-2-bromo-3-fluoropropanoate is an organic compound with the molecular formula C4H6BrFO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2R)-2-bromo-3-fluoropropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-fluoropropanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-bromo-3-fluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to produce carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under controlled temperature.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl (2R)-2-bromo-3-fluoropropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2R)-2-bromo-3-fluoropropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the molecule. This can affect various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-3-chloropropanoate: Similar in structure but with a chlorine atom instead of fluorine.
Methyl 2-bromo-3-iodopropanoate: Contains an iodine atom instead of fluorine.
Methyl 2-chloro-3-fluoropropanoate: Chlorine replaces the bromine atom.
Uniqueness
Methyl (2R)-2-bromo-3-fluoropropanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
methyl (2R)-2-bromo-3-fluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO2/c1-8-4(7)3(5)2-6/h3H,2H2,1H3/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTYDNLOFHBZFS-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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